N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,6-difluorobenzamide
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Overview
Description
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,6-difluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrole ring substituted with dimethyl groups and a benzamide moiety substituted with fluorine atoms. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,6-difluorobenzamide typically involves the reaction of 1,5-dimethyl-1H-pyrrole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Formation of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,6-difluoroaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,6-difluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antibacterial and antitubercular properties.
Industry: Utilized in the production of monoclonal antibodies in Chinese hamster ovary cell cultures.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. Molecular docking studies have shown that it binds to the active sites of dihydrofolate reductase and enoyl ACP reductase, thereby inhibiting their activity. This inhibition disrupts essential metabolic pathways in bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Similar structure but with different substituents on the benzamide moiety.
2,5-Dimethylpyrrole derivatives: Share the pyrrole ring structure but differ in the attached functional groups.
Uniqueness
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,6-difluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual inhibition of dihydrofolate reductase and enoyl ACP reductase sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H14F2N2O |
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Molecular Weight |
264.27 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C14H14F2N2O/c1-9-6-7-10(18(9)2)8-17-14(19)13-11(15)4-3-5-12(13)16/h3-7H,8H2,1-2H3,(H,17,19) |
InChI Key |
XBKATIHEVJCZRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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